A Guide to the Structural Analysis of (S)-indolin-2-ylmethanol for Drug Development Professionals
A Guide to the Structural Analysis of (S)-indolin-2-ylmethanol for Drug Development Professionals
Introduction: The Significance of a Chiral Scaffold
In the landscape of modern drug discovery, the indoline nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its rigid, yet three-dimensional structure provides an excellent platform for the precise spatial arrangement of functional groups, a critical factor for selective interaction with biological targets. The specific subject of this guide, (S)-indolin-2-ylmethanol (Figure 1), is a chiral building block of increasing importance. Its utility in the synthesis of multi-targeted kinase inhibitors for oncology and other therapeutic agents underscores the necessity for a rigorous and unequivocal understanding of its three-dimensional structure.[2][3]
This guide provides an in-depth analysis of the core techniques used to elucidate and confirm the structure of (S)-indolin-2-ylmethanol. Moving beyond a simple recitation of methods, we will explore the causal logic behind the application of each technique, offering a holistic perspective for researchers, scientists, and drug development professionals aiming to leverage this valuable synthon.
Figure 1. Chemical structure of (S)-indolin-2-ylmethanol.
Part 1: Foundational Analysis - Synthesis and Spectroscopic Confirmation
The journey of structural analysis begins with the molecule's creation and the initial confirmation of its elemental composition and connectivity.
Asymmetric Synthesis: Establishing Chirality
The absolute configuration at the C2 position is the most critical structural feature of (S)-indolin-2-ylmethanol. This stereocenter is typically established through the asymmetric reduction of the corresponding carboxylic acid, (S)-indoline-2-carboxylic acid. This precursor is often synthesized via methods like the intramolecular cyclization of chiral precursors such as (S)-2-bromophenylalanine or through enzymatic resolution of a racemic mixture.[4][5][6] The choice of a specific synthetic route is dictated by factors such as scalability, cost, and the desired enantiomeric excess (e.e.).
The workflow from precursor to the final product involves a crucial reduction step, which must be performed under conditions that do not racemize the chiral center.
Caption: Workflow for the synthesis of (S)-indolin-2-ylmethanol.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry serves as the first analytical checkpoint, confirming the molecular weight of the synthesized compound. For (S)-indolin-2-ylmethanol (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.0841 g/mol .
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺, with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The resulting spectrum should show a prominent peak at m/z ≈ 150.0919, corresponding to the [M+H]⁺ ion. The high mass accuracy of the instrument (typically <5 ppm) allows for the unambiguous confirmation of the elemental formula, C₉H₁₁NO.
The fragmentation pattern can also provide structural information. Cleavage of the C2-CH₂OH bond is a likely fragmentation pathway, yielding characteristic daughter ions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.
For (S)-indolin-2-ylmethanol, the key expected absorptions are:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹, corresponding to the secondary amine of the indoline ring.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH and CH₂ groups) appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the primary alcohol.
The presence of these characteristic bands provides strong evidence for the indoline-2-ylmethanol scaffold.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy The ¹H NMR spectrum confirms the number and environment of all protons in the molecule. For (S)-indolin-2-ylmethanol, the expected signals are:
-
Aromatic Protons (4H): A complex multiplet pattern between ~6.5-7.2 ppm, corresponding to the four protons on the benzene ring.
-
N-H Proton (1H): A broad singlet that can appear over a wide range, often around 3.5-4.5 ppm, which is exchangeable with D₂O.
-
C2-H Proton (1H): A multiplet (often a triplet of doublets) around 4.0-4.3 ppm. Its coupling to the adjacent CH₂ and CH₂OH protons is key for structural assignment.
-
CH₂OH Protons (2H): Two diastereotopic protons that will appear as distinct multiplets (doublet of doublets) around 3.5-3.8 ppm.
-
C3-CH₂ Protons (2H): Two diastereotopic protons that will also appear as distinct multiplets, typically between 2.8-3.3 ppm.
-
O-H Proton (1H): A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals all unique carbon environments. Based on data for the parent indoline scaffold and related derivatives, the expected chemical shifts are as follows:[8][9][10]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C7a | ~150-152 | Aromatic carbon attached to nitrogen. |
| C3a | ~128-130 | Aromatic quaternary carbon. |
| C5, C6 | ~124-128 | Aromatic CH carbons. |
| C4, C7 | ~110-120 | Aromatic CH carbons, shielded by the amine. |
| CH₂OH | ~65-68 | Aliphatic carbon attached to oxygen. |
| C2 | ~60-63 | Chiral carbon, attached to nitrogen. |
| C3 | ~35-38 | Aliphatic CH₂ carbon. |
2D NMR Experiments (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between C2-H and the protons on C3 and the CH₂OH group, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C spectra.
Caption: Integrated NMR workflow for structural elucidation.
Part 2: Definitive Stereochemical and Conformational Analysis
While spectroscopy confirms the chemical constitution, advanced techniques are required to definitively establish the three-dimensional arrangement of the atoms in space.
Chiroptical Spectroscopy: Confirming Absolute Configuration
Since the molecule is chiral, chiroptical methods like Circular Dichroism (CD) are essential to confirm the absolute configuration of the enantiomerically pure sample. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3]
The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique signature for the (S)-enantiomer. This experimental spectrum can be compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the (S)-configuration. A strong match between the experimental and calculated spectra provides high confidence in the assignment of the absolute stereochemistry.
X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, single-crystal X-ray diffraction provides the most unambiguous structural information.[2][11][12] This technique maps the electron density of the molecule in the solid state, yielding precise data on:
-
Bond Lengths and Angles: Providing definitive confirmation of the molecular geometry.
-
Conformation: Revealing the preferred three-dimensional shape of the molecule in the crystal lattice.
-
Absolute Stereochemistry: Through anomalous dispersion effects (e.g., the Flack parameter), the (S)-configuration can be unequivocally confirmed.
-
Intermolecular Interactions: Unveiling how molecules pack together through hydrogen bonding and other non-covalent interactions, which is invaluable for understanding solid-state properties and for drug-receptor modeling.
While obtaining a crystal structure for (S)-indolin-2-ylmethanol itself may be challenging, analysis of related chiral indoline derivatives in the Cambridge Structural Database (CSD) reveals common conformational features, such as the puckering of the five-membered ring.[9][13]
Computational Modeling: In Silico Validation
Computational chemistry, particularly using Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the molecule's intrinsic properties.[14]
Key Applications:
-
Conformational Analysis: DFT calculations can identify the lowest energy (most stable) conformations of the molecule in the gas phase or in solution (using solvent models). This is crucial as the molecule is flexible around the C2-CH₂OH bond.
-
Spectra Prediction: As mentioned, TD-DFT can predict CD spectra. Furthermore, NMR chemical shifts can be calculated and compared with experimental values to validate the structural assignment.
-
Electronic Properties: Calculation of properties like the electrostatic potential map can provide insights into the molecule's reactivity and potential hydrogen bonding sites, which is critical for drug design.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of (S)-indolin-2-ylmethanol is not a linear process but an integrated system of cross-validating techniques. It begins with the confirmation of molecular weight and functional groups by MS and IR, progresses to a detailed map of atomic connectivity via a suite of NMR experiments, and is definitively confirmed in three dimensions by chiroptical spectroscopy and, ideally, X-ray crystallography. Each step provides a piece of the puzzle, and computational modeling serves as the theoretical framework that connects and validates the experimental findings. For the drug development professional, this rigorous, multi-faceted analytical approach ensures the absolute structural integrity of a key chiral building block, providing a solid foundation for the design and synthesis of next-generation therapeutics.
References
-
MDPI. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. [Link]
-
PrepChem.com. Synthesis of indoline-2-carboxylic acid. [Link]
-
MDPI. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. [Link]
-
ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
-
ResearchGate. Recent Development on the Synthetic Methods of Chiral Indoline Derivatives. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ResearchGate. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. [Link]
-
Beilstein Journals. Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. [Link]
-
NIH PubChem. Indoline. [Link]
-
NIH PubChem. (1H-indol-2-yl)methanol. [Link]
-
AME Publishing Company. Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. [Link]
-
PubMed. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. [Link]
-
MDPI. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. [Link]
-
HAL Open Science. New insights in tholin chemical structure using solid state 13C and 15N NMR spectroscopy. [Link]
-
NIH PMC. Bis-indole chiral architectures for asymmetric catalysis. [Link]
-
ResearchGate. The 13 C NMR spectra of 4a-c at aromatic region. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
PubMed. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]
-
NIH PMC. Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. [Link]
-
ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
-
Wiley Online Library. Induced Helical Chirality of Perylenebisimide Aggregates Allows for Enantiopurity Determination and Differentiation of Hydroxy Carboxylic Acids. [Link]
Sources
- 1. Bis-indole chiral architectures for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Induced circular dichroism as a tool to monitor the displacement of ligands between albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole(120-72-9) IR Spectrum [m.chemicalbook.com]
- 8. lpi.usra.edu [lpi.usra.edu]
- 9. researchgate.net [researchgate.net]
- 10. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]
